molecular formula C8H12N2O4 B12360451 Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate

Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate

Cat. No.: B12360451
M. Wt: 200.19 g/mol
InChI Key: VWHMMYWMFBBFDX-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate is an organic compound with a unique structure that includes a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate typically involves the reaction of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diazinane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the diazinane ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate
  • (5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid
  • Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Comparison: Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate is unique due to its diazinane ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate

InChI

InChI=1S/C8H12N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h5H,2-4H2,1H3,(H2,9,10,12,13)

InChI Key

VWHMMYWMFBBFDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CNC(=O)NC1=O

Origin of Product

United States

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